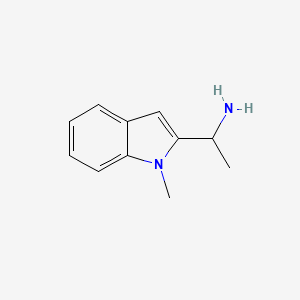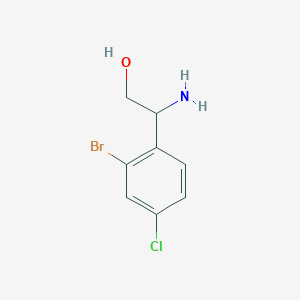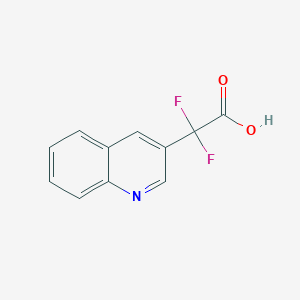![molecular formula C11H13N3O2 B13622919 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a benzimidazole ring attached to a propanoic acid moiety with a methylamino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Propanoic Acid Moiety: The benzimidazole ring is then reacted with a suitable propanoic acid derivative to introduce the propanoic acid moiety.
Introduction of Methylamino Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole ring and the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to modulation of their activity. The methylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(Methylamino)propanoic acid: A related compound with a similar propanoic acid moiety.
Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.
Uniqueness
3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of the benzimidazole ring, propanoic acid moiety, and methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-12-9(11(15)16)6-14-7-13-8-4-2-3-5-10(8)14/h2-5,7,9,12H,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
YROBAFBNLBPKAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN1C=NC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


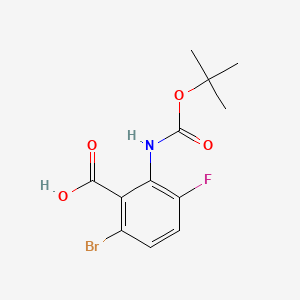
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)

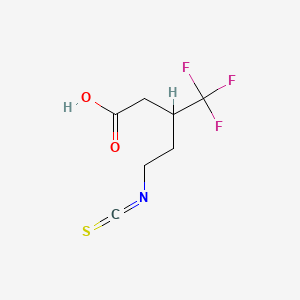

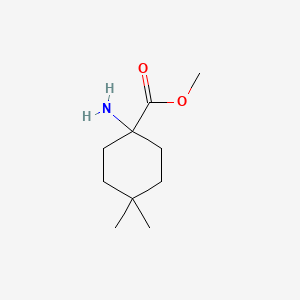

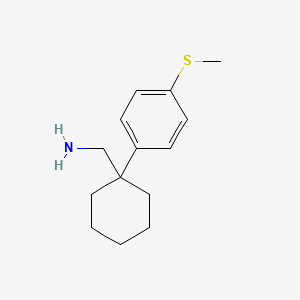
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
